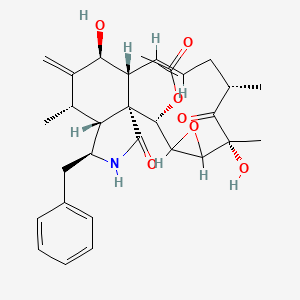

19,20-环氧细胞松弛素 D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

19,20-Epoxycytochalasin D is a natural product found in the fungus Xylaria . It is a cytochalasin, a type of fungal metabolite . It has been shown to have potent in vitro antiplasmodial activity and phytotoxicity .

Synthesis Analysis

The structure of 19,20-epoxycytochalasin D has been revised by spectroscopic methods (1H NMR, 13C NMR, HMQC, HMBC, and NOESY), and single-crystal X-ray diffraction analysis . Two new cytochalasins, deacetyl-19-epi-cytochalasin P1 and deacetyl-19,20-epoxycytochalasin D, were isolated from the endophytic fungus Diaporthe sp. RJ-47 .Molecular Structure Analysis

The molecular formula of 19,20-epoxycytochalasin D is C30H37NO7 . Its structure was determined via chromatographic and spectral methods . The structure of 19,20-epoxycytochalasin D from the fungus Xylaria hypoxylon has been revised to 19(βH), 20(αH)-epoxycytochalasin D .Chemical Reactions Analysis

The structure of 19,20-epoxycytochalasin D has been revised by spectroscopic methods (1H NMR, 13C NMR, HMQC, HMBC, and NOESY), and single-crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis

The molecular weight of 19,20-epoxycytochalasin D is 523.6 g/mol . Its molecular formula is C30H37NO7 . The computed properties include Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 7, Rotatable Bond Count of 4, Exact Mass of 523.25700252 g/mol, Monoisotopic Mass of 523.25700252 g/mol, Topological Polar Surface Area of 126 Ų, Heavy Atom Count of 38, Formal Charge of 0, and Complexity of 1030 .科学研究应用

Cytotoxic Activity

19,20-Epoxycytochalasin D: exhibits potent cytotoxic activity against tumor cell lines. It was initially reported by Espada et al. from the fungus Xylaria hypoxylon. Spectroscopic studies, including single-crystal X-ray diffraction analysis, revealed that the stereochemistry of this compound should be revised to 19(bH), 20(aH)-epoxycytochalasin D . Notably, it showed an impressive IC50 level of 0.16 mM against the tumor cell line P-388.

Antimalarial Activity

This compound has been found in the endophytic fungus Nemania sp. UM10M. It is active against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum (with MIC values of 0.4 ng/ml for both strains) without inducing cytotoxicity in Vero cells .

Microfilament-Directed Agents

Considering the wide diversity of mechanisms by which cytochalasins damage malignant cells, researchers have explored their potential as microfilament-directed agents in clinical cancer management .

作用机制

Target of Action

19,20-Epoxycytochalasin D is a cytochalasin, a group of microbial metabolites known for their pronounced biological activities . It has been found to show potent cytotoxic activity against tumor cell lines . The primary targets of 19,20-epoxycytochalasin D are these tumor cells, specifically the P-388 cell line .

Mode of Action

It is known that cytochalasins, including 19,20-epoxycytochalasin d, have effects on mammalian cell morphology and cell division . They are also known to inhibit HIV-1 protease .

Biochemical Pathways

Given its cytotoxic activity, it is likely that it interferes with pathways related to cell division and growth .

Result of Action

The primary result of the action of 19,20-epoxycytochalasin D is its cytotoxic effect on tumor cells . It has been found to show potent cytotoxic activity against the P-388 tumor cell line .

未来方向

属性

IUPAC Name |

[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJRAYUHVRYTTH-SJPOVNCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the structural characterization of 19,20-epoxycytochalasin D?

A1: While a detailed spectroscopic characterization is not provided in the provided abstracts, 19,20-epoxycytochalasin D is a member of the cytochalasin family characterized by a complex polycyclic structure. It is structurally similar to 19,20-epoxycytochalasin C, which has a molecular formula of C30H37NO7 and a molecular weight of 523.61 g/mol. [] The "epoxy" designation in the name refers to an epoxide ring bridging carbons 19 and 20 within the molecule. A recent study has suggested a structural revision for 19,20-epoxycytochalasin D. [] More research is needed to fully elucidate its structure.

Q2: How does the structure of 19,20-epoxycytochalasin D relate to its biological activity?

A2: The presence of a hydroxyl group at the C7 position appears crucial for the biological activity of 19,20-epoxycytochalasin C. Oxidation of this hydroxyl group significantly reduces the compound's cytotoxicity, suggesting its importance in target binding or interaction. [] While the structure-activity relationship (SAR) for 19,20-epoxycytochalasin D has not been explicitly studied, the structural similarities within the cytochalasin family suggest that modifications to the core structure or functional groups could significantly impact activity and potency. [, ]

Q3: Have there been any studies on the in vitro and in vivo efficacy of 19,20-epoxycytochalasin D?

A3: While the provided abstracts do not detail specific in vivo studies on 19,20-epoxycytochalasin D, its isolation from various fungal species alongside other bioactive cytochalasins suggests potential therapeutic applications. [, , , ] Further research is needed to explore its efficacy in various biological systems and disease models.

Q4: Are there established analytical methods for detecting and quantifying 19,20-epoxycytochalasin D?

A4: The research indicates the use of chromatographic techniques, specifically liquid chromatography coupled with mass spectrometry (LC-MS/MS), for the isolation and identification of 19,20-epoxycytochalasin D and its metabolites. [] This technique allows for the separation, detection, and quantification of the compound from complex mixtures, like fungal extracts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)

![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)

![2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester](/img/structure/B561959.png)

![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)

![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)